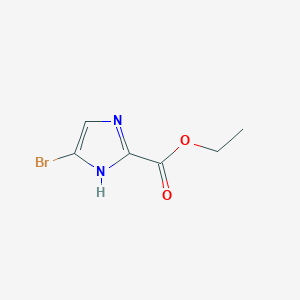![molecular formula C9H7BrN2O2 B1418870 Methyl 3-bromoimidazo[1,2-A]pyridine-7-carboxylate CAS No. 342613-63-2](/img/structure/B1418870.png)
Methyl 3-bromoimidazo[1,2-A]pyridine-7-carboxylate
Übersicht
Beschreibung
“Methyl 3-bromoimidazo[1,2-A]pyridine-7-carboxylate” is a chemical compound used as a pharmaceutical intermediate . It is part of the organoheterocyclic compounds class, specifically the imidazopyridines .
Synthesis Analysis
The synthesis of “Methyl 3-bromoimidazo[1,2-A]pyridine-7-carboxylate” and similar compounds has been achieved through a chemodivergent process . This process involves the reaction of α-bromoketones and 2-aminopyridine under different conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP . The reaction conditions were mild and metal-free .Molecular Structure Analysis
The molecular formula of “Methyl 3-bromoimidazo[1,2-A]pyridine-7-carboxylate” is C9H7BrN2O2 . Its InChI Key is VFFFBWRUZMAHFS-UHFFFAOYSA-N . The SMILES representation is COC(=O)C1=CC2=NC=C(Br)N2C=C1 .Chemical Reactions Analysis
“Methyl 3-bromoimidazo[1,2-A]pyridine-7-carboxylate” can undergo various chemical reactions. For instance, 3-bromoimidazopyridines were obtained in ethyl acetate via a one-pot tandem cyclization/bromination process when only TBHP was added . The cyclization to form imidazopyridines was promoted by further bromination .Physical And Chemical Properties Analysis
“Methyl 3-bromoimidazo[1,2-A]pyridine-7-carboxylate” appears as white crystals or powder . It has a melting point range of 156.5-165.5°C . The compound is stable under recommended storage conditions and is incompatible with oxidizing agents .Wissenschaftliche Forschungsanwendungen
1. Synthesis of 3-Aminoimidazo[1,2-a]pyridines
Methyl 3-bromoimidazo[1,2-A]pyridine-7-carboxylate is utilized in the synthesis of 3-aminoimidazo[1,2-a]pyridines, employing ionic liquids like 1-butyl-3-methylimidazolium bromide for enhanced yields. This process simplifies the workup and allows for the reuse of the ionic liquid (Shaabani, Soleimani, & Maleki, 2006).
2. Formation of Imidazo-fused Nitrogen-Heterocycles
The compound reacts with 2-aminopyridines to form imidazo[1,2-a]pyridine derivatives. These reactions are crucial for creating various imidazo-fused nitrogen-heterocycles, which have potential applications in medicinal chemistry (Imafuku, Miyashita, & Kikuchi, 2003).
3. Use in Palladium-Catalyzed Suzuki–Miyaura Borylation
This compound is significant in the palladium-catalyzed Suzuki–Miyaura borylation reactions, a key method in the pharmaceutical industry for API-based synthesis. It plays a role in the formation of active agents, particularly in creating dimerization products used in anti-cancer and anti-TB agents (Sanghavi, Sriram, Kumari, & Kapadiya, 2022).
4. Microwave-Assisted Synthesis of Imidazoheterocycles
It's also used in microwave-assisted synthesis methods to efficiently produce various 3-bromoimidazo[1,2-a]pyridines and related imidazoheterocycles. This methodology provides good yields and has broad applications in heterocyclic chemistry (Patil, Mascarenhas, Sharma, Roopan, & Roychowdhury, 2014).
5. Novel Selenylated Imidazo[1,2-a]pyridines for Chemotherapy
In cancer research, selenylated imidazo[1,2-a]pyridines derived from this compound have shown promise as anti-cancer agents, particularly in breast cancer chemotherapy. They exhibit high cytotoxicity and potential for tumor treatment (Almeida, Rafique, Saba, Siminski, Mota, Filho, Braga, Pedrosa, & Ourique, 2018).
Safety And Hazards
“Methyl 3-bromoimidazo[1,2-A]pyridine-7-carboxylate” is labeled with the GHS07 pictogram . The hazard statements associated with this compound are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Eigenschaften
IUPAC Name |
methyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)6-2-3-12-7(10)5-11-8(12)4-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFFFBWRUZMAHFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=NC=C(N2C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60672227 | |
| Record name | Methyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60672227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-bromoimidazo[1,2-A]pyridine-7-carboxylate | |
CAS RN |
342613-63-2 | |
| Record name | Methyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60672227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![tert-butyl N-[cyano(3,4-dichlorophenyl)methyl]carbamate](/img/structure/B1418792.png)


![6-Chloro-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1418797.png)


![N-(Piperidin-4-yl)-1-tosyl-1H-benzo[d]imidazol-2-amine hydrochloride](/img/structure/B1418804.png)


